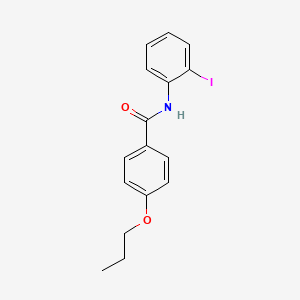

![molecular formula C17H23N5O B5007815 N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5007815.png)

N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide” is also known as Nizatidine . It is a histamine H2 receptor antagonist used to treat gastroesophageal reflux disease by preventing the release of acid and pepsin into the stomach .

Molecular Structure Analysis

The empirical formula for Nizatidine is C12H21N5O2S2 . The molecular weight is 331.46 . The SMILES string representation isCN\C(NCCSCc1csc(CN(C)C)n1)=C/N+=O . Chemical Reactions Analysis

N,N-Dimethylaniline, a similar compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . Methylating agents attack the amine to give the quaternary ammonium salt .Physical and Chemical Properties Analysis

The physical and chemical properties of Nizatidine include a molecular weight of 331.46 . The compound is suitable for techniques such as HPLC and gas chromatography .Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of Nizatidine and similar compounds could involve their use as precursors to other organic compounds . For instance, N,N-Dimethylaniline is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet . It also serves as a promoter in the curing of polyester and vinyl ester resins .

Propriétés

IUPAC Name |

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-[methyl(pyridin-3-ylmethyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-21(2)17-15(7-5-9-19-17)11-20-16(23)13-22(3)12-14-6-4-8-18-10-14/h4-10H,11-13H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOOQEJXCNNVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CNC(=O)CN(C)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5007746.png)

![prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B5007754.png)

![propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5007757.png)

![4-{[4-(4-Methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B5007764.png)

![(4-isopropylphenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5007765.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5007771.png)

![4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5007774.png)

![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5007777.png)

![N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B5007798.png)

![(4-ethylbenzyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5007823.png)

![1-[2-[2-(4-Iodophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B5007830.png)

![N-[3-CARBAMOYL-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]TETRAHYDRO-2-FURANCARBOXAMIDE](/img/structure/B5007840.png)